Ethyl 3-oxo-4-sulfanylbutanoate
Description
Ethyl 3-oxo-4-sulfanylbutanoate (CAS 98485-55-3) is a β-keto ester with a sulfanyl (-SH) group at the 4-position of the butanoate backbone. Its molecular formula is C₆H₁₀O₃S, and it is characterized by the presence of both a ketone and a thiol functional group, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the electron-withdrawing ketone and the nucleophilic sulfanyl group, enabling applications in thiol-ene reactions and as a building block for pharmaceuticals or agrochemicals.
Properties
IUPAC Name |
ethyl 3-oxo-4-sulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c1-2-9-6(8)3-5(7)4-10/h10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMVJYJNQSCOLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705127 | |
| Record name | Ethyl 3-oxo-4-sulfanylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98485-55-3 | |
| Record name | Ethyl 3-oxo-4-sulfanylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 3-oxo-4-sulfanylbutanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant studies highlighting its significance in research.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a carbonyl group adjacent to a sulfanyl group, contributing to its unique reactivity and biological properties. The compound is generally synthesized through various methods, including the reaction of ethyl acetoacetate with thiol compounds.
Biological Activity Overview
The biological activity of this compound primarily arises from its derivatives, which have been studied for various pharmacological effects. Key biological activities include:
- Antimicrobial Properties : Several studies have indicated that derivatives of this compound exhibit antimicrobial effects against a range of pathogens.
- Antioxidant Activity : The presence of sulfur in the structure contributes to its antioxidant potential, which can mitigate oxidative stress in biological systems.
- Inhibition of Key Enzymes : Some derivatives have shown promise in inhibiting enzymes associated with inflammatory pathways, such as NF-κB.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Cell Signaling Pathways : It influences various cell signaling pathways, particularly those involved in inflammation and oxidative stress responses.
- Gene Expression Modulation : The compound has been shown to modulate gene expression related to apoptosis and cell survival, particularly through pathways involving NF-κB.
- Formation of Bioactive Compounds : As a precursor in synthetic chemistry, it leads to the formation of bioactive derivatives that possess enhanced pharmacological properties.
Case Study: Antimicrobial Activity
A notable study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives synthesized from this compound. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, demonstrating a potential application in developing new antimicrobial agents.
Table: Biological Activities of Derivatives
| Compound Name | Key Biological Activity |
|---|---|
| This compound | Antioxidant and antimicrobial properties |
| Ethyl 3-oxo-4-(phenylthio)butanoate | Inhibition of NF-kB-mediated gene expression |
| Ethyl 3-(methylthio)-4-oxobutanoate | Antiproliferative effects on cancer cell lines |
Metabolic Pathways
This compound participates in metabolic pathways that lead to the formation of various bioactive compounds. Its derivatives undergo transformations such as oxidation and reduction reactions, significantly altering their biological activity.
Comparison with Similar Compounds
(a) Sulfanyl vs. Aromatic Substituents
- This compound: The -SH group enables nucleophilic reactions, such as Michael additions or thiol-disulfide exchange. However, its susceptibility to oxidation (forming disulfides) limits long-term storage .
- Phenyl/Trifluorophenyl Derivatives: Aromatic substituents (e.g., in Ethyl 3-oxo-4-phenylbutanoate) increase lipophilicity, making these compounds suitable for hydrophobic interactions in drug design. Fluorinated analogs (e.g., trifluorophenyl) exhibit improved metabolic stability and bioavailability .
(b) Electronic Effects
- Electron-Withdrawing Groups (e.g., -CF₃): Compounds like Ethyl 2-ethyl-4,4,4-trifluoro-3-oxo-butanoate show enhanced stability against nucleophilic attack due to the electron-deficient β-keto ester moiety, favoring applications in high-performance materials .
- Methoxy Groups: Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate benefits from methoxy groups’ electron-donating effects, which improve solubility and interaction with biological targets .
(c) Commercial and Industrial Relevance
- This compound’s discontinuation contrasts with the sustained availability of phenyl- and fluorophenyl-substituted analogs, reflecting challenges in handling reactive thiols at scale .
- Fluorinated derivatives (e.g., trifluorophenyl) are prioritized in drug discovery due to their pharmacokinetic advantages, while trimethoxyphenyl variants are explored in oncology research .
Stability and Handling Considerations
- This compound: Requires storage under inert atmospheres to prevent oxidation. Thiol-protecting agents (e.g., dithiothreitol) may be necessary during synthesis .
- Aromatic Analogs : Phenyl- and methoxy-substituted esters are more stable under ambient conditions, facilitating industrial use without specialized handling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
